N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of thieno[2,3-d]pyrimidines, which are characterized by a fused thieno ring and pyrimidine structure. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition.
The compound can be synthesized through various chemical routes, primarily involving palladium-catalyzed reactions and cyclization processes. Relevant studies have explored its synthesis and biological activity, highlighting its potential as a lead compound in drug development aimed at inhibiting specific enzymes related to cancer progression .
N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is classified as an organic heterocyclic compound. It contains nitrogen and sulfur atoms within its structure, contributing to its unique chemical properties and biological activities.
The synthesis of N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine typically involves several key steps:
For example, a study described the reaction of 6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine with bis(tri-tert-butylphosphine)palladium(0) in a nitrogen atmosphere, followed by the addition of triethylamine and methyl acrylate to yield the final product .
N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has been involved in various chemical reactions:
The reactions are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for product identification and purity assessment.
The mechanism of action for N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine primarily involves its interaction with specific enzymes implicated in cancer cell proliferation.
Studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit IC50 values ranging from 4.7 nM to 334 nM against various human tumor cell lines, indicating potent antitumor activity .
N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine features a distinctive bicyclic heteroaromatic scaffold comprising a pyrimidine ring fused with a thiophene moiety at the [2,3-d] position. This core structure is substituted at the pyrimidin-4-position with a secondary amine bearing a 1-phenylethyl group, creating a stereogenic center when the phenethyl substituent is chiral. The compound's molecular formula (C₁₄H₁₃N₃S) and weight (255.34 g/mol) reflect its moderate lipophilicity, facilitating membrane penetration in biological systems. The thienopyrimidine nucleus serves as a privileged pharmacophore enabling interactions with diverse biological targets across prokaryotic and eukaryotic systems [1] [5].
Table 1: Primary Biological Targets of N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
| Target System | Organism | Biological Function | Inhibition Mechanism |
|---|---|---|---|
| Cytochrome bd oxidase | Mycobacterium tuberculosis | Terminal oxidase in electron transport chain | Competitive inhibition at quinol site |
| NADH:ubiquinone oxidoreductase | Helicobacter pylori | Respiratory complex I (NADH dehydrogenase) | Allosteric inhibition at NuoD subunit |
| Epidermal growth factor receptor kinase | Human cancer cells | Tyrosine kinase signaling pathway | ATP-competitive inhibition |
The compound's structural adaptability permits target-specific modifications: The thienopyrimidine core mimics purine nucleotides, enabling competitive binding at ATP-binding pockets in kinase domains. Meanwhile, the hydrophobic phenethylamine tail engages with accessory hydrophobic pockets in bacterial oxidoreductases. This dual-targeting capability stems from scaffold conservation across evolutionarily distant proteins, where the planar heterocyclic system maintains critical hydrogen-bonding interactions while side-chain modifications confer target selectivity. The protonatable nitrogen at position 1 of the pyrimidine ring facilitates ionic interactions in enzymatic active sites, while the sulfur atom in the thiophene ring contributes to electron delocalization, enhancing binding affinity [5] [8] .
In Mycobacterium tuberculosis, N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine derivatives exhibit potent bactericidal activity through selective inhibition of cytochrome bd oxidase (Cyt-bd), particularly when combined with the cytochrome bcc:aa₃ inhibitor Q203. This synergistic approach exploits the conditional essentiality of Cyt-bd in mycobacterial respiratory adaptation. Structural-activity relationship (SAR) studies reveal that derivatives bearing para-substituted phenyl groups on the ethylamine side chain display enhanced potency, with the tert-butylphenethyl analog emerging as the most effective inhibitor (compound 19) [2].
Table 2: Inhibitory Activity of Thienopyrimidin-4-amines Against Mycobacterial Cyt-bd
| Compound | Mycobacterium bovis BCG ATP IC₅₀ (μM) +Q203 | M. tuberculosis H37Rv ATP IC₅₀ (μM) +Q203 | M. tuberculosis N0145 ATP IC₅₀ (μM) +Q203 |
|---|---|---|---|
| Hit compound 7 | 26 ± 1.2 | >50 | 38 ± 2.1 |
| Compound 19 | 6 ± 0.8 | 18 ± 1.5 | 8 ± 0.9 |
| Aurachin D | 15 ± 1.0 | 22 ± 1.8 | 12 ± 1.2 |
The binding interactions involve penetration of the hydrophobic quinone channel, where the thienopyrimidine core occupies a pocket proximal to the heme b₅₉₅ cofactor. The electron-deficient pyrimidine ring forms π-π stacking interactions with aromatic residues in the Q-loop, while the secondary amine serves as a hydrogen bond donor to Asp66 in the quinol oxidation site. Molecular docking simulations indicate that the phenethyl side chain extends into a hydrophobic cleft formed by transmembrane helices, with bulky para-substituents enhancing van der Waals contacts. This binding mode effectively blocks ubiquinol oxidation, disrupting the proton motive force and depleting cellular ATP levels. The differential potency observed between laboratory-adapted (H37Rv) and clinical (N0145) strains correlates with Cyt-bd expression levels, confirming target engagement specificity [2].
Against Helicobacter pylori, N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine analogues demonstrate narrow-spectrum activity by specifically inhibiting the NuoD subunit of NADH:ubiquinone oxidoreductase (complex I). Whole-genome sequencing of resistant mutants identified a recurrent A402P mutation in NuoD that confers high-level resistance (>32-fold increase in IC₅₀), confirming this subunit as the primary target. The compound's selectivity for Helicobacter pylori over commensal microbiota stems from the essentiality paradox – while complex I is dispensable in many bacteria, it becomes indispensable in Helicobacter pylori due to its exclusive reliance on oxidative phosphorylation for ATP generation [4].
Table 3: Inhibition of Helicobacter pylori Complex I by Thienopyrimidine Derivatives
| Compound Series | H. pylori ATCC 43504 pIC₅₀ (M) | H. pylori SS1 Wild-Type pIC₅₀ (M) | H. pylori SS1 nuoD A402P pIC₅₀ (M) | Cytotoxicity (FaDu Cells pIC₅₀) |
|---|---|---|---|---|
| Initial hit 1 | 5.8 ± 0.10 | 5.8 ± 0.037 | 4.4 ± 0.27 | 3.9 ± 0.051 |
| Series 3 compound 25 | 7.7 ± 0.070 | 7.7 ± 0.044 | 6.9 ± 0.15 | 3.4 ± 0.050 |
| Series 3 compound 26 | 8.0 ± 0.13 | 8.2 ± 0.11 | 7.1 ± 0.19 | >4.8 |
A homology model of the Helicobacter pylori NuoB-NuoD interface reveals that the inhibitor binds at the subunit junction, disrupting electron transfer between iron-sulfur clusters. The thienopyrimidine core coordinates with the conserved [4Fe-4S] cluster in NuoB through sulfur-iron interactions, while the phenethylamine moiety inserts into a hydrophobic pocket in NuoD, stabilized by π-cation interactions with Arg403. This binding mode induces conformational rigidity that impedes domain movement during catalysis. Structure-activity relationship optimization demonstrated that bulky hydrophobic substituents on the phenyl ring enhance potency by 100-fold compared to the initial screening hit, while chiral optimization of the 1-phenylethyl group established (R)-enantiomers as more potent than their (S)-counterparts due to improved steric complementarity with the NuoD binding pocket [4].
In cancer therapeutics, N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine serves as a quinazoline bioisostere that effectively inhibits epidermal growth factor receptor tyrosine kinase through ATP-competitive binding. X-ray crystallography of epidermal growth factor receptor-thienopyrimidine complexes demonstrates that the N1 atom of the pyrimidine ring forms a critical hydrogen bond with the backbone amide of Met793 in the hinge region, mimicking the adenine-kinase interaction observed with canonical inhibitors. The 4-amino linker positions the 1-phenylethyl group toward the hydrophobic region II, where the phenyl ring engages in T-shaped π-π stacking with Phe856 [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6